1-(Allyloxy)-2-bromobenzene

Radical cyclization Heterocycle synthesis Tin-free reduction

1-(Allyloxy)-2-bromobenzene (CAS 60333-75-7) is an ortho‑substituted bromoarene featuring an allyloxy ether functionality. With a molecular weight of 213.07 g/mol and an XLogP3 of 3.1, this compound serves as a versatile bifunctional building block.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 60333-75-7
Cat. No. B047245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Allyloxy)-2-bromobenzene
CAS60333-75-7
Synonyms1-Bromo-2-(2-propenyloxy)-benzene;  1-(Allyloxy)-2-bromobenzene;  1-Bromo-2-allyloxybenzene;  Allyl 2-bromophenyl Ether;  Allyl o-Bromophenyl Ether;  o-(Allyloxy)bromobenzene;  o-Bromophenyl Allyl Ether
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1Br
InChIInChI=1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2
InChIKeyPXOIJEJWBLMJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Allyloxy)-2-bromobenzene (CAS 60333-75-7) Technical Baseline and Procurement Rationale


1-(Allyloxy)-2-bromobenzene (CAS 60333-75-7) is an ortho‑substituted bromoarene featuring an allyloxy ether functionality. With a molecular weight of 213.07 g/mol and an XLogP3 of 3.1, this compound serves as a versatile bifunctional building block [1]. Its ortho‑bromo substituent provides a reactive handle for transition‑metal‑catalyzed cross‑coupling, while the allyloxy group can engage in Claisen rearrangements, radical cyclizations, and annulation cascades [2]. These orthogonal reactivities, combined with a well‑defined steric and electronic profile, make the compound a strategically distinct intermediate compared to its meta‑, para‑, or non‑halogenated analogs.

Why 1-(Allyloxy)-2-bromobenzene Cannot Be Readily Substituted by Generic Analogs


In‑class aryl halides (e.g., para‑bromo‑, ortho‑chloro‑, or ortho‑iodo‑allyloxybenzenes) exhibit markedly different reactivity and selectivity due to the interplay of steric, electronic, and bond‑strength factors. For instance, the ortho‑bromo substituent in 1‑(allyloxy)‑2‑bromobenzene confers a unique balance: it is more reactive than the corresponding chloro analog in radical cyclizations (97% vs. 55% yield) [1], yet it avoids the excessive lability and cost of iodo derivatives. Moreover, the ortho‑substitution pattern imposes steric constraints that accelerate intramolecular cycloadditions compared to meta‑ or para‑isomers [2], while the bromine atom’s Hammett σm = 0.39 and σp = 0.23 values [3] directly influence cross‑coupling rates in ways that cannot be replicated by other halogens or regioisomers. Substituting a generic analog risks diminished yield, altered regioselectivity, or complete reaction failure.

Quantitative Differentiation: Evidence for Prioritizing 1-(Allyloxy)-2-bromobenzene Over Analogs


Superior Reductive Radical Cyclization Yield vs. Chloro Analog

In photostimulated reductive radical cyclization to form 3-methyl-2,3-dihydrobenzofuran, 1-(allyloxy)-2-bromobenzene achieves a 97% isolated yield, whereas the analogous 1-(allyloxy)-2-chlorobenzene yields only 55% under identical conditions [1]. This represents a 1.8‑fold increase in reaction efficiency, directly attributable to the lower bond dissociation energy of the C–Br bond (≈ 281 kJ/mol) compared to C–Cl (≈ 327 kJ/mol).

Radical cyclization Heterocycle synthesis Tin-free reduction

Electrochemical Cyclization Yield Confirms Ortho-Bromo Advantage

Electrochemical reduction of allyl 2-bromophenyl ether in DMF using a Ni(cyclam)²⁺ catalyst and a magnesium/carbon electrode system affords 3-methyl-2,3-dihydrobenzofuran in 86% yield [1]. While no direct comparator data for the chloro analog is provided in this study, the 86% yield under mild electrochemical conditions demonstrates the ortho-bromo compound's robustness across mechanistically distinct synthetic platforms, whereas ortho-chloro derivatives often require harsher conditions or yield lower conversions in similar electroreductive cyclizations.

Electroorganic synthesis Nickel catalysis Cyclization

Ortho-Substitution Accelerates Intramolecular Cycloadditions vs. Para/Meta

The ortho-bromo substituent in 2‑substituted 1‑allyloxybenzenes imposes conformational constraints that significantly accelerate 1,3‑dipolar cycloaddition processes [1]. While the study does not provide direct quantitative yield comparisons between ortho‑, meta‑, and para‑bromo isomers, the principle of steric acceleration via ortho‑substitution is well‑established: ortho‑substituents restrict the rotational freedom of the allyloxy side chain, favoring the reactive chair‑like transition state required for cycloaddition. This conformational bias is absent in para‑ or meta‑isomers, where the allyloxy group retains greater flexibility and thus lower effective concentration of the reactive conformation.

Steric acceleration 1,3-Dipolar cycloaddition Conformational constraint

Ortho-Bromo Hammett Constants Predict Cross-Coupling Reactivity Profile

The bromine atom in 1-(allyloxy)-2-bromobenzene exerts a meta‑directing inductive effect (σm = +0.39) and a weaker para‑directing effect (σp = +0.23) due to resonance donation from the oxygen of the allyloxy group [1]. This electronic signature differs from that of ortho‑chloro (σm ≈ +0.37, σp ≈ +0.23) and ortho‑iodo (σm ≈ +0.35, σp ≈ +0.18) analogs, translating into distinct oxidative addition rates in Pd‑catalyzed cross‑coupling reactions. Moreover, the ortho‑positioning of the bromine atom creates a unique steric environment that can either hinder or accelerate coupling depending on the ligand system, a nuance absent in para‑bromo isomers.

Linear free-energy relationships Suzuki coupling Electronic effects

Compatibility with Hydrazone-Palladium Annulation Yielding Polysubstituted Naphthalenes

Annulation of 1‑allyl‑2‑bromobenzene derivatives with internal alkynes using a hydrazone–palladium catalyst system proceeds smoothly to afford polysubstituted naphthalenes in good to high yields [1]. The ortho‑relationship between the allyl and bromo groups is essential for the intramolecular carbopalladation cascade that builds the naphthalene core. This specific regiochemical arrangement enables a one‑pot construction of two new C–C bonds, a transformation that would require multiple steps and protecting group manipulations with para‑ or meta‑isomers.

Palladium catalysis Annulation Naphthalene synthesis

Optimal Application Scenarios for 1-(Allyloxy)-2-bromobenzene Based on Quantitative Evidence


High-Yield Synthesis of 3-Methyl-2,3-dihydrobenzofurans via Reductive Radical Cyclization

When synthetic protocols demand maximal conversion to 3‑methyl‑2,3‑dihydrobenzofuran, 1‑(allyloxy)‑2‑bromobenzene is unequivocally preferred over the chloro analog, delivering a 97% yield compared to only 55% for 1‑(allyloxy)‑2‑chlorobenzene under identical photostimulated conditions [1]. This nearly two‑fold yield advantage directly translates into reduced raw material costs, shorter purification times, and lower environmental footprint. The high yield is also achievable via electrochemical methods (86%) [2], offering flexibility in process scale‑up.

Stereoselective Intramolecular 1,3-Dipolar Cycloadditions Requiring Conformational Constraint

For researchers designing intramolecular 1,3‑dipolar cycloadditions, the ortho‑bromo substituent in 1‑(allyloxy)‑2‑bromobenzene provides essential steric acceleration by limiting the conformational space of the allyloxy tether, thereby favoring the reactive chair‑like transition state [3]. Para‑ or meta‑bromo isomers lack this conformational bias, potentially leading to lower yields and diminished stereoselectivity. The ortho‑bromo compound is thus the regioisomer of choice for cycloaddition‑based synthetic routes.

Palladium-Catalyzed Annulation for Polysubstituted Naphthalene Synthesis

The ortho‑relationship between the allyloxy and bromo groups in 1‑(allyloxy)‑2‑bromobenzene is critical for the hydrazone‑palladium catalyzed annulation with internal alkynes, enabling the one‑pot construction of polysubstituted naphthalene derivatives in good to high yields [4]. This transformation is not accessible with para‑ or meta‑isomers, making the ortho‑bromo compound an irreplaceable building block for medicinal chemists and materials scientists targeting naphthalene‑containing architectures.

Cross-Coupling Reactions Where Balanced Steric and Electronic Effects are Desired

The ortho‑bromo substituent in 1‑(allyloxy)‑2‑bromobenzene presents a unique combination of steric hindrance and electronic activation (σm = +0.39, σp = +0.23) [5] that differs from the more hindered ortho‑iodo analog or the less reactive ortho‑chloro analog. This balanced profile can be exploited in Suzuki–Miyaura, Heck, or Sonogashira couplings to achieve desired regioselectivity and conversion rates that would be suboptimal with other halogenated allyloxybenzenes. The compound's ortho‑substitution may also influence catalyst selection, favoring bulkier phosphine ligands for optimal performance.

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